

Unveiling CP 375: A Technical Guide to an Emerging Iron Chelator

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Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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Abstract

CP 375, identified chemically as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a synthetic, orally active iron chelator developed by Apotex, Inc.^[1] As a member of the 3-hydroxypyridin-4-one (HPO) class of compounds, **CP 375** demonstrates a high affinity for ferric iron (Fe^{3+}), with a $\log K_1$ value of 14.50, positioning it as a compound of significant interest for the treatment of iron overload conditions.^{[2][3]} Such conditions can arise from genetic disorders or frequent blood transfusions. Preliminary investigations also suggest potential antimicrobial and anticancer activities, although these areas require more extensive research.^[4] This technical guide provides a comprehensive overview of the available information on **CP 375**, including its synthesis, mechanism of action as an iron chelator, and relevant experimental protocols.

Discovery and Rationale

CP 375 was developed by Apotex, Inc. as part of a research program focused on creating novel therapeutic agents for conditions related to iron toxicity.^[1] The core rationale for its development lies in the well-established iron-chelating properties of the 3-hydroxypyridin-4-one scaffold. These compounds act as bidentate ligands, forming stable hexadentate complexes with Fe^{3+} in a 3:1 ligand-to-iron ratio. The development of orally bioavailable iron chelators is a significant focus in medicine, aiming to improve patient compliance and quality of life compared to parenterally administered alternatives. The therapeutic areas targeted for **CP 375** include

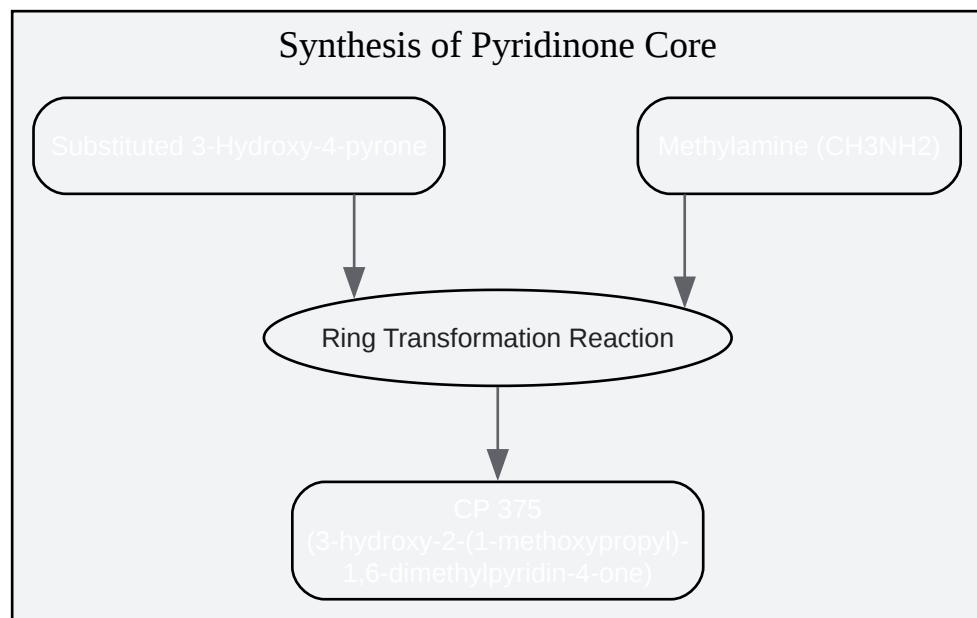
congenital disorders and hemic and lymphatic diseases where iron overload is a common complication.[1]

Synthesis of CP 375

While a specific, detailed synthesis protocol for **CP 375** is not publicly available in the reviewed literature, a general and plausible synthetic route for N-substituted 3-hydroxy-4-pyridinones can be inferred from patents and publications related to analogous compounds. The common strategy involves the reaction of a 3-hydroxy-4-pyrone with a primary amine to form the corresponding pyridinone.

A likely precursor for the synthesis of **CP 375** is a substituted 3-hydroxy-4-pyrone, which is then reacted with methylamine to introduce the N-methyl group. The substituent at the 2-position, the 1-methoxypropyl group, would likely be introduced at an earlier stage in the synthesis of the pyrone precursor.

General Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of the **CP 375** pyridinone core.

Physicochemical and Pharmacological Properties

A summary of the known quantitative data for **CP 375** and related compounds is presented in the tables below. It is important to note that specific preclinical and clinical data for **CP 375** are limited in the public domain.

Table 1: Physicochemical Properties of **CP 375**

Property	Value	Reference
IUPAC Name	3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one	[4]
Molecular Formula	C ₁₁ H ₁₇ NO ₃	[4]
Molecular Weight	211.26 g/mol	[4]
CAS Number	752186-89-3	[1]
log K ₁ (Fe ³⁺)	14.50	[2][3]

Table 2: In Vitro Activity of Related 3-Hydroxypyridin-4-one Analogs

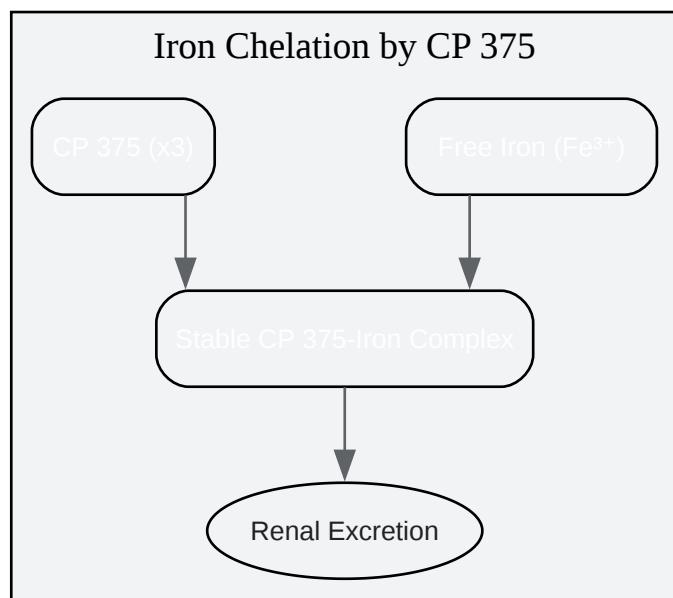
Compound Class	Test Line	Organism/Cell	Activity	Value	Reference
3-Hydroxypyridin-4-one derivatives		Staphylococcus aureus	MIC	32 µg/mL	[4] [5] [6]
3-Hydroxypyridin-4-one derivatives		Escherichia coli	MIC	32 µg/mL	[4] [5] [6]
3-Hydroxypyridin-4-one derivatives		Candida albicans	MIC	128-512 µg/mL	[4] [5]
3-Hydroxypyridin-4-one derivatives		Aspergillus niger	MIC	128-512 µg/mL	[4] [5]

Note: The data in Table 2 are for related analogs and not for **CP 375** itself. This information is provided for comparative purposes within the same chemical class.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **CP 375** is its ability to chelate ferric iron. As a bidentate ligand, three molecules of **CP 375** coordinate with one atom of Fe^{3+} to form a stable, water-soluble complex that can be excreted from the body. This reduces the concentration of free iron, thereby mitigating iron-induced oxidative stress and its pathological consequences.

The potential anticancer and antimicrobial activities of **CP 375** are likely linked to its iron-chelating properties. Iron is an essential nutrient for the proliferation of both cancer cells and pathogenic microorganisms. By sequestering iron, **CP 375** may deprive these cells of a critical element, leading to the inhibition of growth and proliferation. However, the specific signaling pathways modulated by **CP 375** in these contexts have not yet been elucidated in the available literature.



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Caption: The mechanism of iron chelation by **CP 375**.

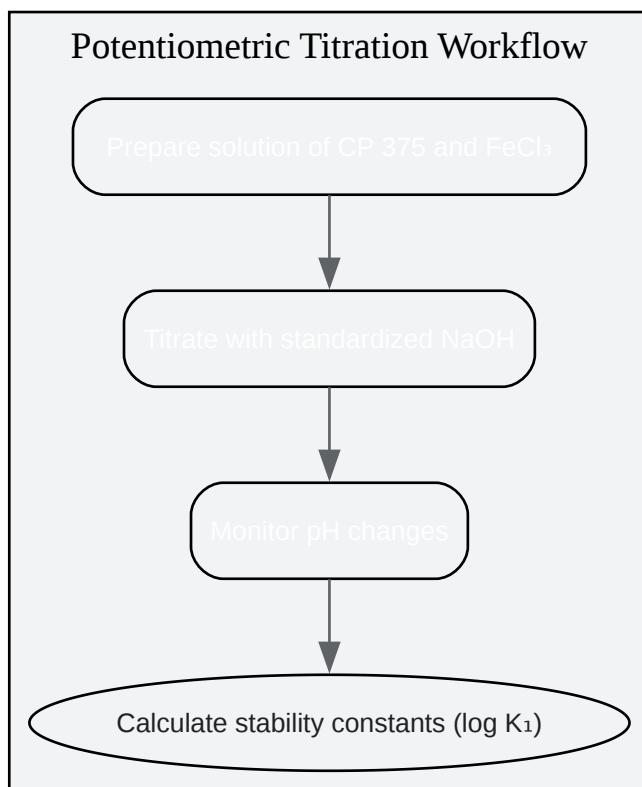
Experimental Protocols

Detailed experimental protocols for the evaluation of **CP 375** are not widely published. However, based on standard methodologies for assessing iron chelators, the following outlines key experimental approaches.

Determination of Iron Chelation Affinity (Potentiometric Titration)

This method is used to determine the stability constants of the iron-chelator complex.

Workflow:



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Caption: Workflow for determining iron chelation affinity.

Methodology:

- A solution containing known concentrations of **CP 375** and ferric chloride is prepared in a thermostatted vessel.
- The solution is titrated with a standardized solution of sodium hydroxide.
- The pH of the solution is monitored continuously using a calibrated pH electrode.
- The resulting titration curve is analyzed to calculate the protonation constants of the ligand and the stability constant of the iron-ligand complex.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

- A two-fold serial dilution of **CP 375** is prepared in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*).
- The plate is incubated under appropriate conditions for 18-24 hours.
- The MIC is determined as the lowest concentration of **CP 375** that visibly inhibits the growth of the microorganism.

Future Directions

CP 375 represents a promising candidate in the field of iron chelation therapy. However, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Detailed Preclinical Studies: Comprehensive studies on the pharmacokinetics, pharmacodynamics, and toxicology of **CP 375** are required.
- Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of **CP 375** in patients with iron overload conditions.
- Mechanism of Action Studies: Further research is needed to understand the specific signaling pathways involved in the potential anticancer and antimicrobial activities of **CP 375**.
- Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of new 3-hydroxypyridin-4-one derivatives with improved efficacy and safety profiles.

Conclusion

CP 375 is a novel, orally active iron chelator with a strong potential for the treatment of iron overload diseases. Its high affinity for ferric iron, coupled with the potential for antimicrobial and anticancer activities, makes it a compound of significant interest for further research and

development. The information provided in this technical guide serves as a foundational resource for scientists and clinicians working in the fields of drug discovery, hematology, and infectious diseases. As more data becomes available, the therapeutic applications of **CP 375** may be further expanded and refined.

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